1,1,1,3,3,3-HEXAFLUORO-2-(1,3-THIAZOL-2-YL)PROPAN-2-OL
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is a fluorinated compound known for its unique chemical properties. It is widely used in various scientific and industrial applications due to its high ionizing power and polarity. This compound is particularly valuable in solution-phase peptide chemistry and Friedel–Crafts-type reactions .
Mechanism of Action
Target of action
Compounds containing a thiazole ring, like “1,1,1,3,3,3-HEXAFLUORO-2-(1,3-THIAZOL-2-YL)PROPAN-2-OL”, are often associated with a wide range of biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor effects . The exact target would depend on the specific biological activity of the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors like its chemical structure and the organism’s physiology. The compound’s hexafluoroisopropanol group could potentially influence its solubility and distribution .
Biochemical Analysis
Biochemical Properties
This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . Moreover, 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol clusters catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Cellular Effects
It is known that this compound is generally used to denature the native state of proteins, and it also stabilizes the a-helical conformation in unfolded peptides and proteins like ß-lactoglobulin and melittin .
Molecular Mechanism
It is known to facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . This suggests that it may interact with biomolecules in a way that enhances their reactivity.
Temporal Effects in Laboratory Settings
It is known that this compound is a solution-phase peptide chemistry solvent , suggesting that it may have a role in facilitating biochemical reactions over time.
Dosage Effects in Animal Models
It is known that this compound has very low acute toxicity, hence its use as a precursor to anesthetics .
Metabolic Pathways
It is known that it is both the precursor and the chief metabolite of the inhalation anesthetic sevoflurane .
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of hydrogen fluoride with isopropanol . This method is efficient and widely used in industrial settings. The reaction conditions usually require careful handling of hydrogen fluoride due to its corrosive nature.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is used in various scientific research applications:
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is unique due to its combination of high ionizing power and polarity. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use in peptide chemistry and Friedel–Crafts-type reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in similar applications but with different reactivity and properties.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F6NOS/c7-5(8,9)4(14,6(10,11)12)3-13-1-2-15-3/h1-2,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNPVQDQULAPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F6NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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